molecular formula C6H3I2NO2 B1589429 1,4-Diiodo-2-nitrobenzene CAS No. 89488-57-3

1,4-Diiodo-2-nitrobenzene

Cat. No.: B1589429
CAS No.: 89488-57-3
M. Wt: 374.9 g/mol
InChI Key: WNAMUUCHNYHBEV-UHFFFAOYSA-N
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Description

1,4-Diiodo-2-nitrobenzene is an aromatic compound with the molecular formula C6H3I2NO2 It consists of a benzene ring substituted with two iodine atoms at the 1 and 4 positions and a nitro group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Diiodo-2-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1,4-diiodobenzene. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2 position of the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1,4-Diiodo-2-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms in this compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium hydroxide.

    Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents such as tin(II) chloride and hydrochloric acid.

    Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the nitro group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.

    Reduction: Tin(II) chloride in hydrochloric acid, catalytic hydrogenation.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

    Substitution: Various substituted benzene derivatives.

    Reduction: 1,4-Diiodo-2-aminobenzene.

    Oxidation: Oxidized nitrobenzene derivatives.

Scientific Research Applications

1,4-Diiodo-2-nitrobenzene has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various substituted benzene compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-diiodo-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodine atoms can undergo substitution reactions. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.

Comparison with Similar Compounds

    1,4-Diiodobenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    1,4-Dinitrobenzene: Contains two nitro groups, leading to different reactivity and applications.

    2,4-Diiodo-1-nitrobenzene: Similar structure but different substitution pattern, affecting its chemical properties.

Uniqueness: 1,4-Diiodo-2-nitrobenzene is unique due to the presence of both iodine and nitro substituents on the benzene ring

Properties

IUPAC Name

1,4-diiodo-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3I2NO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNAMUUCHNYHBEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3I2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10458174
Record name 1,4-Diiodo-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89488-57-3
Record name 1,4-Diiodo-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Iodo-2-nitroaniline (6.60 g, 0.025 mol) was suspended in water (19 mL) and glacial acetic acid (17.5 mL) (Sapountzis et al., 2005, which is incorporated herein by reference). The mixture was cooled to 0° C. Sulfuric acid (17.5 mL, 0.328 mol) was added cautiously. The mixture was cooled to minus 5° C., and a solution of NaNO2 (1.90 g, 0.028 mol) in water (7.5 mL) was added dropwise at a rate that the temperature would not exceed 0° C. Upon completion of the addition the mixture was stirred for 30 minutes and was added in small portions to a boiling solution of sodium iodide (22.33 g, 0.149 mol) in water (7.5 mL) (CAUTION: vigorous nitrogen evolution!). The resulting mixture was kept at 60° C. for one hour, then cooled down to room temperature, followed by addition of diethyl ether (500 mL). The ether solution was separated, washed twice with water (150 mL) and once saturated NaHCO3 (150 mL). The solution was dried over Na2SO4 and concentrated in vacuo to a solid, which was recrystallized from ethanol to yield 1,4-diiodo-2-nitrobenzene (9.30 g, 99%). 1H NMR (400 MHz, CDCl3): δ 8.15 (d, 1H, J=2.0 Hz), 7.75 (d, 1H, J=8.3 Hz), 7.56 (dd, 1H, J=8.3 and 2.0 Hz).
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
17.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.9 g
Type
reactant
Reaction Step Three
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Three
Quantity
22.33 g
Type
reactant
Reaction Step Four
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Four
Name
Quantity
19 mL
Type
solvent
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six
Quantity
17.5 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

1,4-Diiodo-2-nitrobenzene 4-Iodo-2-nitroaniline (6.60 g, 0.025 mol) was suspended in water (19 mL) and glacial acetic acid (17.5 mL) (Sapountzis et al., 2005, which is incorporated herein by reference). The mixture was cooled to 0° C. Sulfuric acid (17.5 mL, 0.328 mol) was added cautiously. The mixture was cooled to minus 5° C., and a solution of NaNO2 (1.90 g, 0.028 mol) in water (7.5 mL) was added dropwise at a rate that the temperature would not exceed 0° C. Upon completion of the addition the mixture was stirred for 30 minutes and was added in small portions to a boiling solution of sodium iodide (22.33 g, 0.149 mol) in water (7.5 mL) (CAUTION: vigorous nitrogen evolution!). The resulting mixture was kept at 60° C. for one hour, then cooled down to room temperature, followed by addition of diethyl ether (500 mL). The ether solution was separated, washed twice with water (150 mL) and once saturated NaHCO3 (150 mL). The solution was dried over Na2SO4 and concentrated in vacuo to a solid, which was recrystallized from ethanol to yield 1,4-diiodo-2-nitrobenzene (9.30 g, 99%). 1H NMR (400 MHz, CDCl3): δ 8.15 (d, 1H, J=2.0 Hz), 7.75 (d, 1 H, J=8.3 Hz), 7.56 (dd, 1 H, J=8.3 and 2.0 Hz).
Name
1,4-Diiodo-2-nitrobenzene 4-Iodo-2-nitroaniline
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
17.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.9 g
Type
reactant
Reaction Step Three
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Three
Quantity
22.33 g
Type
reactant
Reaction Step Four
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Four
Name
Quantity
19 mL
Type
solvent
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six
Quantity
17.5 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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